molecular formula C21H27N3O4S B2861499 N-cyclopentyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878057-10-4

N-cyclopentyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No. B2861499
M. Wt: 417.52
InChI Key: MKIQHWINYJLAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopentyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide” is a complex organic compound. It contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), a cyclopentyl group (a cycloalkane with a five-membered ring), and a sulfonyl group (a sulfur atom bonded to two oxygen atoms and one carbon atom). The compound also contains an acetamide group (a carboxamide derived from acetic acid) and a pyrrolidine group (a five-membered ring with four carbon atoms and one nitrogen atom).



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the indole, cyclopentyl, sulfonyl, acetamide, and pyrrolidine groups. The exact synthesis pathway would depend on the specific reactions used to form the bonds between these groups.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole and pyrrolidine groups would likely contribute to the compound’s aromaticity, while the sulfonyl and acetamide groups could potentially form hydrogen bonds with other molecules.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The indole group is known to undergo electrophilic substitution reactions, while the sulfonyl group can participate in nucleophilic substitution reactions. The acetamide group could potentially undergo hydrolysis to form acetic acid and an amine.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the specific functional groups present in the molecule.


Scientific Research Applications

  • Anticancer Applications : One study focused on sulfonamide-derived isatins, a class of compounds closely related to the query compound, for their potential in treating hepatocellular carcinoma (HCC). The study found that these compounds, particularly 3-hydroxy-3-(2-oxo-2-(p-tolyl)ethyl)-5-(piperidin-1-ylsulfonyl)indolin-2-one, N-(4-(2-(2-oxo-5-(piperidin-1-ylsulfonyl)indolin-3-ylidene)acetyl)phenyl)acetamide, and N-(3-(2-(2-oxo-5-(piperidin-1-ylsulfonyl)indolin-3-ylidene)acetyl)phenyl)acetamide, demonstrated significant cytotoxicity against HCC cell lines while maintaining a high safety margin on normal cells. These findings suggest potential for the development of new anticancer therapies based on similar chemical structures (Eldeeb et al., 2022).

  • Heterocyclic Synthesis : Another research area involves the use of related compounds in the synthesis of heterocyclic structures. A study by Elgemeie et al. demonstrated the use of arylmethylenecyanothioacetamide, which shares a functional group with the query compound, in the synthesis of pyridines and thieno[2,3-b]pyridine derivatives. This research contributes to the field of organic chemistry by providing new methods for synthesizing complex heterocyclic compounds, which are crucial in drug development (Elgemeie et al., 1988).

  • Antimicrobial Agents : A study by Darwish et al. focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, similar to the query compound, for potential use as antimicrobial agents. The synthesized compounds were evaluated for their antibacterial and antifungal activities, showing promising results. This research highlights the potential of such compounds in developing new antimicrobial therapies (Darwish et al., 2014).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also be interesting to investigate its physical and chemical properties in more detail.


properties

IUPAC Name

N-cyclopentyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c25-20(22-16-7-1-2-8-16)15-29(27,28)19-13-24(18-10-4-3-9-17(18)19)14-21(26)23-11-5-6-12-23/h3-4,9-10,13,16H,1-2,5-8,11-12,14-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIQHWINYJLAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.